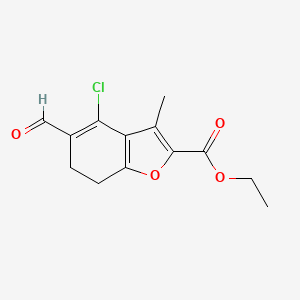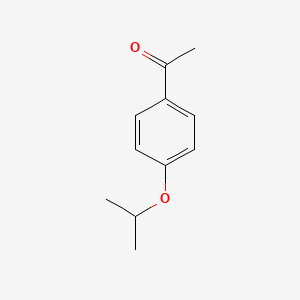
1-(4-Isopropoxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-Isopropoxyphenyl)ethanone often involves reactions such as Ullmann's reaction, where by-products like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone can be produced. This highlights the challenges and complexities in synthesizing such compounds, with the need for precise conditions to avoid unwanted products (Manzano, Baggio, & Cukiernik, 2015).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, has been determined using crystallographic techniques, showing an orthorhombic crystal system. Such studies provide a foundation for understanding the molecular geometry, bonding, and potential intermolecular interactions of this compound (Manzano et al., 2015).
Chemical Reactions and Properties
Compounds structurally related to this compound, such as 1-[2-(2-hydroxyalkyl)phenyl]ethanone, have been explored as photoremovable protecting groups for carboxylic acids, showcasing their reactive nature and potential utility in synthetic chemistry (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their crystal structure and phase behavior. For instance, the polymorphism and phase transition of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone have been studied, providing insights into the stability and structural variations that could be relevant for this compound under different conditions (Suarez, Manzano, Fantoni, Halac, Baggio, & Cukiernik, 2017).
Chemical Properties Analysis
The chemical behavior, such as reactivity and interaction with other molecules, can be inferred from studies on similar compounds. For example, the interaction of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone with other molecules through hydrogen bonding and its influence on crystal packing provides a glimpse into the chemical properties that this compound might exhibit (Manzano et al., 2015).
Scientific Research Applications
Phase Equilibrium Studies
1-(3-Nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, closely related to 1-(4-Isopropoxyphenyl)ethanone, have been studied for their solid-liquid phase equilibrium in various solvents. These studies are crucial in understanding the ternary phase diagrams and crystallization regions, which are essential for the separation of such mixtures in chemical processes (Li et al., 2019).
Photoremovable Protecting Groups
1-[2-(2-hydroxyalkyl)phenyl]ethanone, a derivative of this compound, has been introduced as a new photoremovable protecting group for carboxylic acids. This application is significant in organic synthesis, where the protected compound releases the acid upon photolysis (Atemnkeng et al., 2003).
Biological Studies
The biological effects of compounds similar to this compound have been explored. For instance, 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)propylamido] ethanone hydrochloride has shown to excite β-adrenoceptors, indicating potential applications in cardiovascular research (Du Jun-rong, 2004).
Laccase-Catalyzed Degradation
Phenolic beta-1 lignin substructure model compounds, which include derivatives of this compound, have been studied for their degradation by laccase from Coriolus versicolor. This research provides insights into the breakdown mechanisms of lignin, a key component in biomass conversion (Kawai et al., 1988).
Fluorescent Probes
1-(2-Hydroxyphenyl)ethanone has been used to develop BODIPY-based fluorescent probes, demonstrating high selectivity and sensitivity to H2S, with potential applications in biological systems (Fang et al., 2019).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been extensively analyzed. For example, the crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime has been studied, contributing to our understanding of molecular conformations in organic compounds (Rao et al., 2014).
Mechanochemistry of Pharmaceuticals
The mechanochemical degradation of pharmaceuticals containing this compound has been explored. This research is vital in understanding the pathways for the detoxification of expired pharmaceuticals (Andini et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 1-(4-Isopropoxyphenyl)ethanone are currently unknown
Mode of Action
It is believed to act as a catalyst in the synthesis of other compounds . Furthermore, it is thought to function as a solvent, facilitating the dissolution of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, temperature and pH can affect its solubility and reactivity.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(4-Isopropoxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is believed to act as a catalyst in the synthesis of other compounds, facilitating the dissolution of other substances. In organic chemistry, this compound is presumed to act as a reagent, enabling the formation of novel compounds .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Although the exact mechanism remains elusive, it is believed to act as a catalyst in the synthesis of other compounds and function as a solvent, facilitating the dissolution of other substances. Additionally, it may act as a reagent in organic chemistry, enabling the formation of novel compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with toxic or adverse effects observed at high doses. It is essential to determine the appropriate dosage to minimize potential risks and maximize its benefits in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical properties and interactions with other biomolecules .
properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKFPAFKJWBAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352701 | |
| Record name | 1-(4-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4074-51-5 | |
| Record name | 1-(4-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(propan-2-yloxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

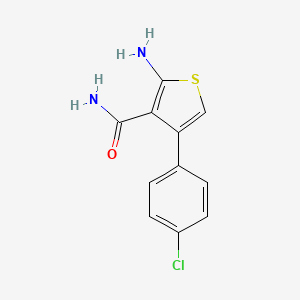



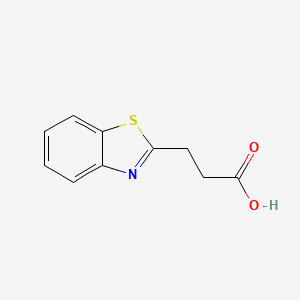
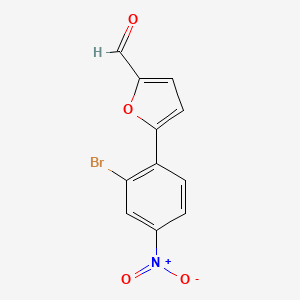
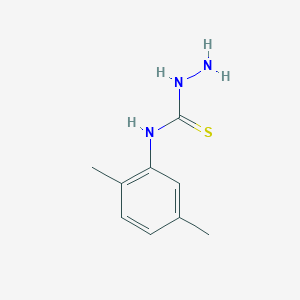
![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)
![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)


